molecular formula C10H13BrClN B595152 1-(3-Bromophenyl)cyclobutanamine hydrochloride CAS No. 1228879-34-2

1-(3-Bromophenyl)cyclobutanamine hydrochloride

Cat. No.: B595152
CAS No.: 1228879-34-2
M. Wt: 262.575
InChI Key: LCTUCCMRTJSTME-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutanamine hydrochloride is an organic compound with the molecular formula C10H13BrClN. It is a derivative of cyclobutanamine, where a bromine atom is substituted at the third position of the phenyl ring.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclobutanamine hydrochloride can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or carboxylic acid, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary product is the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Scientific Research Applications

1-(3-Bromophenyl)cyclobutanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutanamine moiety play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTUCCMRTJSTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676438
Record name 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-34-2
Record name 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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